molecular formula C27H33NS2Sn B14598562 Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- CAS No. 59086-67-8

Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-

Cat. No.: B14598562
CAS No.: 59086-67-8
M. Wt: 554.4 g/mol
InChI Key: MFHYFUMGXOZCFY-UHFFFAOYSA-M
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Description

Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- is a complex organotin compound Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- typically involves the reaction of triphenylstannane with a suitable dibutylamino-thioxomethylthio reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity. Safety measures are crucial due to the potential toxicity of organotin compounds .

Chemical Reactions Analysis

Types of Reactions

Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides .

Scientific Research Applications

Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in various transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism by which Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- exerts its effects involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as radical formation and electron transfer. This coordination ability makes it a versatile catalyst in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin hydride (Bu₃SnH)
  • Triphenylstannane (Ph₃SnH)
  • Dibutyltin oxide (Bu₂SnO)

Uniqueness

Compared to these similar compounds, Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- offers unique reactivity due to the presence of the dibutylamino-thioxomethylthio group. This group enhances its ability to participate in specific reactions, making it more versatile in certain applications .

Properties

CAS No.

59086-67-8

Molecular Formula

C27H33NS2Sn

Molecular Weight

554.4 g/mol

IUPAC Name

triphenylstannyl N,N-dibutylcarbamodithioate

InChI

InChI=1S/C9H19NS2.3C6H5.Sn/c1-3-5-7-10(9(11)12)8-6-4-2;3*1-2-4-6-5-3-1;/h3-8H2,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1

InChI Key

MFHYFUMGXOZCFY-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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